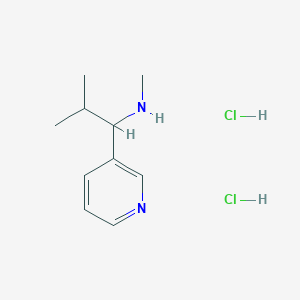

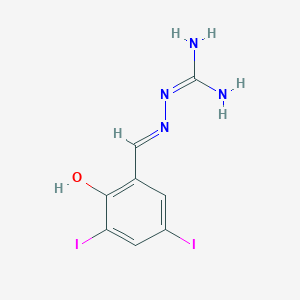

![molecular formula C22H23NO4 B2598584 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid CAS No. 2219370-82-6](/img/structure/B2598584.png)

3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of propanoic acid . It has a molecular weight of 365.43 . The IUPAC name is 3-(3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclobutyl)propanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C22H23NO4/c24-21(25)10-9-14-11-15(12-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]propanoic acid, also known as 3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]propanoic acid:

Peptide Synthesis

This compound is widely used as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group for amino acids during the synthesis of peptides. It helps in preventing unwanted reactions at the amino group, ensuring the correct sequence of amino acids is formed .

Drug Development

In drug development, this compound can be used to create prodrugs . Prodrugs are inactive compounds that can be metabolized in the body to produce an active drug. The Fmoc group can be used to protect functional groups during the synthesis of complex drug molecules, ensuring stability and proper delivery to the target site .

Bioconjugation

Bioconjugation involves the chemical linking of biomolecules to other molecules, such as drugs or probes. This compound can be used in bioconjugation techniques to attach peptides or proteins to other molecules, enhancing their functionality and stability. This is particularly useful in the development of targeted therapies and diagnostic tools .

Material Science

In material science, this compound can be used to create functionalized surfaces . By attaching peptides or other molecules to surfaces, researchers can create materials with specific properties, such as increased biocompatibility or enhanced catalytic activity. This has applications in the development of biosensors and other advanced materials .

Structural Biology

Structural biology involves the study of the molecular structure of biological macromolecules. This compound can be used to create crystallizable peptides , which are essential for X-ray crystallography studies. By protecting specific amino acids, researchers can control the folding and crystallization of peptides, aiding in the determination of their three-dimensional structures .

Immunology

In immunology, this compound can be used to create peptide antigens . These antigens can be used to stimulate an immune response in research or therapeutic applications. The Fmoc group helps in the synthesis of these peptides, ensuring their stability and proper presentation to the immune system .

Enzyme Inhibition Studies

This compound can be used in enzyme inhibition studies to create specific inhibitors for enzymes. By protecting certain functional groups, researchers can design inhibitors that bind selectively to the active site of an enzyme, providing insights into its function and potential therapeutic targets .

Chemical Biology

In chemical biology, this compound can be used to create chemical probes . These probes can be used to study the function of proteins and other biomolecules in living cells. The Fmoc group allows for the synthesis of complex molecules that can interact with specific targets, providing valuable information about their biological roles .

Safety and Hazards

Propiedades

IUPAC Name |

3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)10-9-14-11-15(12-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUABQVYEORGQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

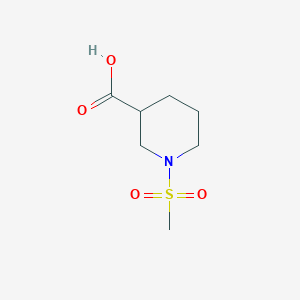

C1C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2598502.png)

![2-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}ethan-1-amine](/img/structure/B2598504.png)

![[3-chloro-5-(trifluoromethyl)-2-pyridinyl]{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B2598507.png)

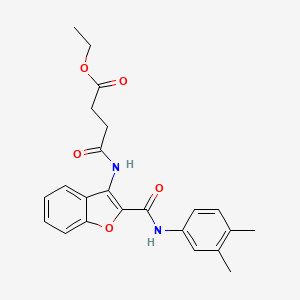

![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2598509.png)

![1-({1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}carbonyl)indoline](/img/structure/B2598519.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598521.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2598524.png)